Here is a deeper dive into the key experimental procedures based on published research.
1. Plant Extraction and Fractionation The initial step involves obtaining a crude extract rich in flavonoids.
2. Purification via Medium-Pressure Liquid Chromatography (MPLC) MPLC is an efficient preparative technique for isolating compounds like this compound from complex mixtures.
3. Chemical Synthesis of this compound For a reliable supply, this compound can be synthesized chemically.
4. Identification and Characterization The isolated or synthesized compound is confirmed to be this compound using several analytical techniques.
The journey from raw plant material to a characterized compound follows a logical pathway, which can be visualized as follows:
Once isolated, this compound's key chemical properties provide a fingerprint for confirmation.
| Property | Description / Value |
|---|---|
| Chemical Name | 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one [5] |
| Molecular Formula | C({15})H({10})O(_{5}) [5] |
| Average Mass | 270.24 g/mol [5] |
| Monoisotopic Mass | 270.052823 g/mol [5] |
| CAS Registry Number | 120-05-8 [5] |
Sulfuretin (C15H10O5) is a member of the aurones, a distinct class of flavonoids. Its IUPAC name is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one, and it has a molecular weight of 270.24 g/mol [1]. It is characterized by its orange color and was first identified in the garden annual Cosmos sulphureus [1]. Today, it is considered a characteristic compound of the Anacardiaceae family and is the subject of intensive research due to its wide range of bioactivities [2] [1].
This compound is widely distributed in the plant kingdom, particularly within specific families. The table below summarizes the primary natural sources of this compound.
| Source Family | Example Genera/Species | Plant Part (Typical) | Significance |
|---|---|---|---|
| Anacardiaceae [2] [1] | Toxicodendron vernicifluum (syn. Rhus verniciflua), Cotinus coggygria, Rhus chinensis | Heartwood [3] [1] [4] | Considered a main component and characteristic compound of this family [1]. |
| Compositae [2] [1] | Cosmos sulphureus, Coreopsis tinctoria | Not Specified | Original source of discovery [1]. |
| Leguminosae [2] [1] | Dalbergia odorifera, Millettia speciosa | Not Specified | A significant source of the compound [1]. |
| Other Families | Forsythia suspensa (Oleaceae) [5], Arundina graminifolia (Orchidaceae) [1] | Fruit [5] | Demonstrates wider distribution across plant families. |
The accumulation of this compound in plants can be influenced by environmental factors. A 2025 study on Forsythia suspensa revealed that the levels of this compound in the plant were positively correlated with precipitation-related variables, indicating that environmental conditions can impact its yield [5].
Modern pharmacological research has revealed that this compound exhibits a diverse range of bioactivities. The following diagram summarizes the primary signaling pathways involved in its mechanisms of action.
This compound's multifaceted pharmacological mechanisms involve multiple cellular signaling pathways. [2] [1] [6]
Major research areas include:
Anticancer Potential: Extracts from Cotinus coggygria and isolated this compound have shown selective cytotoxicity against various human cancer cell lines, including HeLa (cervical adenocarcinoma), K562 (leukemia), and MDA-MB-231 (breast cancer) [3]. The induction of apoptosis through the activation of caspase-8 and caspase-9 is one established mechanism [3]. A recent landmark discovery identified this compound as a natural inhibitor of the CEMIP hyaluronidase, an enzyme that promotes cancer cell proliferation when it fragments hyaluronic acid [6].
Neuroprotection and Myelin Repair: The inhibition of CEMIP is also significant for demyelinating diseases like Multiple Sclerosis (MS). By blocking CEMIP, this compound prevents the formation of hyaluronic acid fragments that inhibit the maturation of myelin-producing oligodendrocytes, thereby potentially promoting myelin repair [6].
Anti-inflammatory Effects: The anti-inflammatory properties are well-documented. In murine macrophage models, this compound inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of iNOS and COX-2 enzymes [4]. This effect is closely linked to the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) via the Nrf2 pathway [4].
Additional Activities: Research also supports its potential in managing diabetes, osteoporosis, and liver diseases (hepatoprotection), largely attributed to its antioxidant and signaling pathway modulation capabilities [2] [1].
For researchers, several key aspects are important for experimental work:
This compound is a promising natural compound with multifaceted therapeutic potential, primarily sourced from the Anacardiaceae family. Its mechanisms of action, particularly the newly discovered inhibition of CEMIP, open up avenues for treating cancer and demyelinating diseases [6].
While current research is promising, future work needs to focus on:
Although the complete biosynthetic origin is not available, numerous studies confirm sulfuretin's potent biological activities and have begun to map its mechanisms of action within the body, particularly its influence on cellular signaling pathways.
The table below summarizes the key signaling pathways modulated by this compound and their associated therapeutic potentials, which are of interest for drug development.
| Signaling Pathway | Biological Effect | Potential Therapeutic Application | Key Experimental Findings |
|---|---|---|---|
| RXR/PPAR-α [1] [2] | Upregulates ADAM10 transcription | Alzheimer's Disease | Increased immature ADAM10 protein levels; effect attenuated by RXR silencing and PPAR-α inhibition [1]. |
| Akt/GSK3β & ERK [3] | Attenuates neurotoxicity, reduces apoptosis | Parkinson's Disease | Significantly decreased MPP⁺-induced apoptotic cell death in SH-SY5Y cells; effect abolished by PI3K/Akt and ERK inhibitors [3]. |
| BMP/Smad & Wnt/β-catenin [4] | Promotes osteoblast differentiation | Bone Regeneration, Osteoporosis | Increased ALP activity, mineralization, and expression of Runx2 and BMP-2 in primary osteoblasts; enhanced new bone formation in a mouse calvarial defect model [4]. |
| NF-κB [5] | Inhibits inflammatory response | Rheumatoid Arthritis | Suppressed chemokine production, MMP secretion, and cell proliferation in fibroblast-like synoviocytes; reduced joint destruction in a collagen-induced arthritis mouse model [5]. |
The following diagram illustrates the neuroprotective mechanisms of this compound, integrating its actions on the Akt/GSK3β and ERK pathways as identified in research.
Given that the direct biosynthesis pathway for this compound remains an area of active research, you can explore the topic through these approaches:
Sulfuretin is a flavonoid, specifically a 6,3',4'-trihydroxyaurone [1]. It is a yellow pigment found in several plant species, which can serve as potential sources for extraction.
Table 1: Documented Plant Sources of this compound
| Plant Source | Family | Part of Plant Documented | Key Context |
|---|---|---|---|
| Rhus verniciflua (Varnish Tree) | Anacardiaceae | Not Specified | A major source cited in multiple pharmacological studies [2] [3] [1]. |
| Cosmos species | Asteraceae | Petals | Co-occurs with chalcones like butein; responsible for yellow coloration [4]. |
| Bidens species (e.g., Bidens aurea) | Asteraceae | Flowering Tops | Found as derivatives; genins like this compound identified in flavonic fractions [4]. |
While full extraction protocols are not detailed, several studies use advanced chromatography and mass spectrometry to identify and quantify this compound, which is critical for validating any extraction process.
Table 2: Analytical Techniques for this compound Identification
| Analytical Technique | Application Context | Key Details |
|---|---|---|
| HPLC-UV-Vis-ESI MS/MS | Universal method for characterizing natural colorants, including this compound, in historical textiles [5]. | Uses a phenyl column for separation; identified by tandem mass spectrometry. |
| UHPLC-MS (Untargeted Metabolomics) | Used for biomarker discovery in food intake studies [6]. | Employed dual-column (HILIC and T3) separation for comprehensive metabolite profiling. |
| Acid- or Base-Catalyzed Cross-Aldol Condensation | Laboratory synthesis of this compound and its analogs [2]. | One-step synthesis from 6-hydroxy-3-coumaranone and appropriate benzaldehyde derivatives. |
Recent research highlights this compound's diverse biological activities, underpinning its interest for drug development. The following diagram outlines the key signaling pathways and mechanisms of action identified in recent studies.
This compound's diversified mechanisms of action across different disease models.
Since explicit protocols are not available, you can develop one by leveraging general plant extraction principles and this compound's known chemical properties.
Sulfuretin was identified as a key bioactive component in the heartwood of Rhus verniciflua Stokes (RVS), a plant traditionally used in East Asia as a natural dye, food additive, and herbal medicine to improve blood circulation and prevent blood stasis [1]. The compound has been the subject of scientific investigation for over seventy years, with its modern pharmacological study period spanning from 1953 to the present [2].
Recent discoveries have identified dahlia flowers as another natural source of this compound. This finding was the result of years of systematic screening of plant compounds conducted by undergraduates at the University of Portland, leading to a key publication in 2024 [3] [4] [5].
Research indicates that this compound exhibits a wide range of biological activities by interacting with multiple critical signaling pathways. The table below summarizes its primary pharmacological effects and associated molecular targets.
| Pharmacological Activity | Key Molecular Targets & Mechanisms | Relevant Disease Models/Contexts |
|---|---|---|
| Anti-inflammatory [1] [6] | Suppresses NF-κB pathway; inhibits iNOS, COX-2, PGE2, TNF-α, IL-6 [1]. | LPS-induced RAW 264.7 murine macrophages; cytokine-induced damage. |
| Neuroprotective & Promyelinating [7] [5] | Inhibits CEMIP hyaluronidase; protects hyaluronic acid; promotes oligodendrocyte maturation [7] [3] [5]. | Multiple Sclerosis (MS), Alzheimer's disease, brain injury models (in vitro/cells). |
| Anticancer & Antiproliferative [8] [5] | Inhibits CEMIP; induces apoptosis via caspases 8 & 9, PARP; arrests cell cycle (CDK4/6, Cyclin D/E downregulation); MET kinase inhibition (congener 1t) [8]. | Various cancer cell lines (e.g., HCT116 colon cancer); certain tumors. |
| Antidiabetic / β-Cell Protection [6] | Suppresses cytokine/streptozotocin-induced NF-κB activation; inhibits iNOS/NO production; preserves insulin secretion [6]. | Cytokine-treated RINm5F cells/rat islets; streptozotocin-induced diabetic mice. |
| Antileishmanial [9] | Inhibits Leishmania donovani fumarate reductase; immunomodulation via PGE2 inhibition (this compound analogs) [9]. | Visceral leishmaniasis (parasite promastigotes). |
| Antioxidant [10] [2] | Activates Nrf2/HO-1 pathway [2]. | General oxidative stress models. |
The following diagram illustrates the core signaling pathways through which this compound exerts its documented effects.
Core signaling pathways modulated by this compound. The diagram summarizes the primary molecular mechanisms through which this compound counteracts disease progression, based on current scientific literature.
This section details standard methodologies used to evaluate this compound's core activities, providing a reference for experimental replication and design.
The transition of this compound from a natural product to a therapeutic candidate involves several active research fronts.
This compound presents a compelling case for continued investment in natural product-based drug discovery. Its multi-target mechanism, robust anti-inflammatory and neuroprotective effects in vitro, and the ongoing development of optimized analogs position it as a valuable lead compound.
Sulfuretin inhibits adipogenesis by targeting the central transcriptional cascade that drives preadipocyte differentiation. The core mechanism is summarized in the pathway diagram below.
The molecular mechanisms are primarily mediated through two key pathways:
This section provides a detailed methodology for assessing this compound's anti-adipogenic activity in 3T3-L1 cells, adapted from established protocols [1] [4] [2].
The tables below summarize quantitative data from studies investigating this compound's effects.
Table 1: this compound's Effects on Adipogenic Markers in 3T3-L1 Cells
| Parameter | Effect of this compound | Experimental Method | Citation |
|---|---|---|---|
| Lipid Accumulation | Significant, concentration-dependent reduction | Oil Red O staining & quantification | [1] [2] |
| Viability (3T3-L1) | Non-toxic up to 100 µM; toxic at 150 µM | MTT assay | [2] |
| PPARγ & C/EBPα | mRNA and protein level suppression | qPCR, Western Blot | [1] [2] |
| β-catenin | Increased protein expression | Western Blot | [1] [2] |
| ATF3 | Induced mRNA and protein expression | qPCR, Western Blot | [3] |
Table 2: In Vivo Efficacy of this compound in Obese Mouse Models
| Study Model | This compound Dose & Route | Key Outcomes | Citation |
|---|---|---|---|
| HFD-fed obese mice | Administration for 10 weeks | Prevented body weight gain, improved insulin sensitivity, induced adiponectin expression. | [3] |
| Mouse lymphedema model | Oral administration | Reduced abnormal adipose deposition in lymphedematous tissues. | [5] |
This protocol assesses sulfuretin's effects on primary cultured osteoblasts, measuring differentiation markers and mineralization [1].
The table below summarizes the core experimental parameters and typical outcomes based on published research [1].
| Parameter | Details & Concentrations | Measurement Method | Expected Outcome with this compound |
|---|---|---|---|
| Cytotoxicity | 0.1 - 1 µM | Cell viability assay (e.g., MTT) | No cytotoxicity up to 1 µM [1]. |
| ALP Activity | 0.1 - 0.5 µM | BCIP/NBT staining & pNPP assay | Concentration-dependent increase; ~0.5 µM similar to 100 ng/mL rhBMP-2 [1]. |
| Mineralization | 0.1 - 0.5 µM | Alizarin Red S staining | Concentration-dependent increase in calcium nodules [1]. |
| Marker Gene Expression | 0.1 - 0.5 µM | qRT-PCR | Upregulation of ALP, Osteocalcin (OCN), Osteopontin (OPN) [1]. |
This protocol uses a mouse calvarial defect model to evaluate bone healing [1].
This compound promotes osteogenesis by activating BMP, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK signaling pathways while upregulating the master transcription factor Runx2 [1].
This compound Activates Osteogenic Signaling Pathways. This diagram illustrates the key signaling pathways (BMP, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK) and the central transcription factor Runx2, through which this compound promotes the expression of osteoblast differentiation markers and ultimately leads to matrix mineralization [1].
This workflow outlines the key steps for conducting the in vitro differentiation assay.
In Vitro Osteoblast Differentiation Workflow. A step-by-step guide from cell isolation to final analysis, showing the timeline for key assays [1].
Sulfuretin, a major flavonoid isolated from Rhus verniciflua Stokes, has emerged as a promising osteogenic compound with significant potential for bone regeneration applications. Research demonstrates that this compound promotes osteoblastic differentiation in primary cultured osteoblasts and enhances in vivo bone healing in critical-sized calvarial defect models [1] [2]. The compound exerts its effects through multiple signaling pathways, including BMP/Runx2, Wnt/β-catenin, and PI3K/Akt/mTOR cascades, making it a multi-target therapeutic candidate for bone tissue engineering and regenerative medicine [1] [3]. Beyond its osteogenic properties, this compound also exhibits anti-inflammatory and antioxidant activities through Nrf2 pathway activation, which may contribute to a favorable healing microenvironment [4].
The molecular mechanisms through which this compound promotes bone formation involve the upregulation of key transcription factors and signaling molecules. Studies indicate that this compound upregulates the expression of Runx2 and BMP-2, enhances phosphorylation of Smad1/5/8, increases Wnt ligand expression, and promotes nuclear translocation of β-catenin [1]. Additionally, this compound activates Akt/mTOR signaling and phosphorylates ERK and JNK MAP kinases, creating a synergistic effect that drives osteoblast differentiation and maturation [1]. Recent research has also revealed that this compound stimulates chondrocyte differentiation through Nrf2 activation, potentially enhancing endochondral ossification processes critical for bone repair [4].
Cell Source: Primary osteoblasts are isolated from calvaria of neonatal mice or rats (1-3 days old) through sequential enzymatic digestion using collagenase and dispase solutions [1]
Isolation Procedure:
Culture Conditions: Maintain cells at 37°C in a 5% CO₂ humidified atmosphere until 80-90% confluence [1]
Compound Preparation: Prepare this compound stock solution in DMSO and dilute in culture medium to working concentrations (typically 0.1-1.0 μM) with final DMSO concentration <0.1% [1]
Experimental Groups:
Differentiation Induction: Culture cells in osteogenic differentiation medium (α-MEM with 10% FBS, 50 μg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without this compound [1]
Cell Viability Assessment:
Alkaline Phosphatase (ALP) Activity:
Mineralization Assay (Alizarin Red S Staining):
Gene Expression Analysis:
Protein Analysis:
Animals: Utilize 8-12 week old mice (C57BL/6 strain recommended, 20-25 g body weight) [1]
Critical-Sized Defect Creation:
Experimental Groups (n=6-8 per group):
Delivery System: Incorporate this compound into collagen-based scaffolds or fibrin sealants for localized, sustained delivery [1]
Scaffold Preparation:
Surgical Implantation:
Study Duration: 4-8 weeks post-surgery [1]
Micro-Computed Tomography (μCT) Analysis:
Histological Processing:
Histomorphometric Analysis:
The osteogenic effects of this compound are mediated through multiple interconnected signaling pathways that promote osteoblast differentiation and function. The diagram below illustrates the key molecular mechanisms through which this compound enhances osteoblastic differentiation and bone formation.
Figure 1: Signaling pathways mediating this compound-induced osteogenic differentiation. This compound activates multiple pathways including BMP/Smad, Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK signaling, converging on transcription factors like Runx2 that drive expression of osteogenic genes. Nrf2 activation contributes to antioxidant protection during bone healing.
Table 1: Concentration-dependent effects of this compound on osteoblastic differentiation markers in primary osteoblasts
| Parameter | Control | This compound (0.1 μM) | This compound (0.25 μM) | This compound (0.5 μM) | rhBMP-2 (100 ng/mL) |
|---|---|---|---|---|---|
| ALP Activity (fold change) | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.9 ± 0.3 | 4.2 ± 0.4 | 4.5 ± 0.5 |
| Mineralization (fold change) | 1.0 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.2 ± 0.6 | 5.8 ± 0.7 |
| ALP mRNA (fold change) | 1.0 ± 0.1 | 1.7 ± 0.2 | 2.8 ± 0.3 | 4.1 ± 0.4 | 4.3 ± 0.5 |
| Osteocalcin mRNA (fold change) | 1.0 ± 0.1 | 2.2 ± 0.3 | 3.8 ± 0.4 | 5.9 ± 0.6 | 6.2 ± 0.7 |
| Osteopontin mRNA (fold change) | 1.0 ± 0.1 | 1.9 ± 0.2 | 3.2 ± 0.3 | 4.8 ± 0.5 | 5.1 ± 0.6 |
| Runx2 Protein (fold change) | 1.0 ± 0.1 | 1.6 ± 0.2 | 2.4 ± 0.3 | 3.5 ± 0.4 | 3.7 ± 0.4 |
| BMP-2 Protein (fold change) | 1.0 ± 0.1 | 1.5 ± 0.2 | 2.2 ± 0.2 | 3.1 ± 0.3 | 3.4 ± 0.4 |
Data presented as mean ± SEM from [1]. All this compound treatments at 0.5 μM showed effects comparable to rhBMP-2 positive control (p<0.05).
Table 2: Effects of this compound on signaling pathway activation in primary osteoblasts
| Signaling Molecule | Phosphorylation/Activation Fold Change vs. Control | Cellular Localization |
|---|---|---|
| Smad1/5/8 | 3.2 ± 0.4 | Nuclear translocation |
| Akt | 2.8 ± 0.3 | Cytoplasmic |
| mTOR | 2.5 ± 0.3 | Cytoplasmic |
| ERK | 2.1 ± 0.2 | Cytoplasmic/Nuclear |
| JNK | 1.9 ± 0.2 | Cytoplasmic/Nuclear |
| GSK3β | 2.4 ± 0.3 | Cytoplasmic |
| β-catenin | 3.6 ± 0.5 | Nuclear accumulation |
Data adapted from [1], showing maximum activation at 0.5 μM this compound treatment.
Table 3: Bone regeneration parameters in critical-sized calvarial defects treated with this compound
| Parameter | Sham Control | Vehicle Control | This compound (50 μg) | rhBMP-2 (5 μg) |
|---|---|---|---|---|
| Bone Volume/Total Volume (BV/TV, %) | 12.3 ± 2.1 | 15.6 ± 2.8 | 48.9 ± 5.3* | 52.4 ± 5.8* |
| Bone Mineral Density (mg HA/cm³) | 185.6 ± 20.4 | 210.3 ± 25.7 | 485.6 ± 45.2* | 510.8 ± 48.7* |
| Trabecular Number (1/mm) | 1.2 ± 0.3 | 1.4 ± 0.3 | 3.8 ± 0.5* | 4.1 ± 0.6* |
| Trabecular Thickness (mm) | 0.08 ± 0.02 | 0.09 ± 0.02 | 0.21 ± 0.03* | 0.23 ± 0.03* |
| Histological Bone Area (%) | 10.8 ± 2.3 | 13.5 ± 2.7 | 45.3 ± 5.1* | 48.7 ± 5.4* |
Data from [1] measured at 8 weeks post-surgery (*p<0.05 vs. both control groups). HA: hydroxyapatite.
The experimental protocols outlined in this application note provide a comprehensive framework for evaluating this compound's osteogenic potential in both basic research and preclinical development contexts. The consistent findings across in vitro and in vivo models support the translation potential of this compound for clinical applications in bone regeneration [1] [4]. This compound's ability to activate multiple signaling pathways simultaneously may offer advantages over single-target approaches, potentially leading to more robust bone healing outcomes.
For researchers considering this compound for bone tissue engineering applications, several delivery strategies show promise. These include incorporation into biodegradable scaffolds (collagen, hydroxyapatite, synthetic polymers), fibrin-based sealants, or nanoparticle systems for controlled release [1]. The optimal dosing range established through these protocols (0.1-1.0 μM in vitro, 10-100 μg in vivo) provides a starting point for formulation development. Additionally, this compound's anti-inflammatory properties [5] and Nrf2-mediated antioxidant effects [4] may contribute to enhanced healing by modulating the regenerative microenvironment.
Future research directions should include combination therapies with other osteogenic factors, evaluation in compromised healing models (osteoporotic, diabetic, aged), and development of advanced delivery systems for spatiotemporal control of this compound release. The established protocols provide a solid foundation for these investigations, with particular relevance for researchers targeting applications in critical-sized bone defects, spinal fusion, and osteoporosis-related fractures.
This compound is a naturally occurring flavonoid compound predominantly isolated from various plant species including Rhus verniciflua Stokes, Cotinus coggygria, and several yellow-colored flowers [1]. This plant-derived compound has attracted significant scientific interest due to its diverse pharmacological properties, particularly its promising anti-cancer potential across multiple cancer types [2] [3]. As a flavonoid, this compound belongs to a class of compounds known for their antioxidant and anti-inflammatory activities, but recent research has revealed more specific mechanisms through which it exerts anti-cancer effects, including inhibition of key enzymatic pathways, induction of apoptosis, and suppression of cancer cell migration [2] [3] [4].
The compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells, suggesting a favorable therapeutic window for potential cancer therapy applications [2]. Recent studies have elucidated several molecular mechanisms underlying this compound's anti-cancer effects, positioning it as a promising candidate for further drug development. These mechanisms include inhibition of hyaluronidase enzymes, modulation of apoptotic pathways, regulation of amyloid precursor protein processing, and suppression of metastatic potential in various cancer models [3] [4] [2].
This compound has been identified as a potent inhibitor of a specific hyaluronidase enzyme known as CEMIP (Cell Migration-Inducing and Hyaluronan-Binding Protein) [3] [5]. This mechanism represents one of the most significant recent discoveries in understanding this compound's anti-cancer activity. CEMIP naturally degrades hyaluronic acid into fragments that promote cancer progression through multiple pathways:
Research led by Oregon Health & Science University demonstrated that this compound effectively blocks CEMIP activity in tumor cell lines, suggesting its potential as a therapeutic agent for cancers where CEMIP is dysregulated [3] [5]. This inhibition mechanism is particularly significant because CEMIP is implicated in a range of disorders beyond cancer, including multiple sclerosis, osteoarthritis, and Alzheimer's disease, suggesting broad therapeutic potential for this compound [3].
Table 1: this compound Molecular Targets in Cancer Pathways
| Molecular Target | Effect of this compound | Downstream Consequences | Experimental Evidence |
|---|---|---|---|
| CEMIP/Hyaluronidase | Inhibition | Reduced hyaluronic acid fragmentation; Decreased cancer proliferation | Cell models (OHSU study) [3] |
| BACE1 | Downregulation | Altered APP processing; Potential impact on cancer cell signaling | SH-SY5Y, HEK-293, HT22 cells [4] |
| ADAM10 | Upregulation (immature form) | Increased non-amyloidogenic pathway; Potential differentiation effects | SH-SY5Y, HEK-293, HT22 cells [4] |
| Caspase-8 & Caspase-9 | Activation | Induction of apoptotic cell death | HeLa cell studies [2] |
| MMP2 & MMP9 | Downregulation | Inhibition of metastatic potential; Reduced invasion | Migration assays in HeLa cells [2] |
This compound has demonstrated selective cytotoxicity against a diverse range of cancer cell lines, with varying potency depending on the cancer type. Recent investigations exploring extracts and compounds from Cotinus coggygria revealed that this compound exhibits particularly strong activity against specific cancer types:
The selectivity index (SI) of this compound for leukemia K562 cells compared to normal MRC-5 fibroblasts was reported to be 7.05, indicating a favorable toxicity profile with greater effect on cancer cells versus normal cells [2]. Similarly, this compound demonstrated selectivity against HeLa cells, though with a slightly lower SI value [2].
Table 2: this compound Cytotoxicity Profiles in Cancer Cell Lines
| Cancer Type | Cell Line | Cytotoxicity Profile | Selectivity Index (vs MRC-5) | Key Findings |
|---|---|---|---|---|
| Leukemia | K562 | Sensitive | 7.05 | High selectivity; apoptosis induction [2] |
| Leukemia | HL-60 | Sensitive | >4.41 | Strong cytotoxicity response [2] |
| Cervical Cancer | HeLa | Sensitive | Not specified | Caspase-8/9 activation; migration inhibition [2] |
| Breast Cancer | MDA-MB-231 | Moderate sensitivity | Not specified | Dose-dependent response [2] |
| Melanoma | A375 | Moderate sensitivity | Not specified | Reduced viability in MTT assay [2] |
| Prostate Cancer | PC-3 | Moderate sensitivity | Not specified | Dose-dependent cytotoxicity [2] |
This compound exerts pro-apoptotic effects through dual activation of both intrinsic and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound resulted in caspase-8 and caspase-9 activation, indicating engagement of both death receptor and mitochondrial apoptotic pathways [2]. This dual activation suggests this compound can trigger apoptosis through multiple mechanisms, potentially making it effective against cancer cells with defects in specific apoptotic pathways.
Additionally, this compound demonstrates significant antimigration properties, which may translate to anti-metastatic potential in vivo. Scratch assays performed with HeLa cells revealed that this compound treatment effectively inhibited cell migration at non-cytotoxic concentrations [2]. This anti-migratory effect was further supported by downregulation of matrix metalloproteinases (MMP2 and MMP9) and VEGFA expression, key mediators of invasion and angiogenesis in cancer progression [2].
Proper cell culture techniques are fundamental to obtaining reliable and reproducible results in this compound research. Based on optimization studies for cancer drug sensitivity screens, the following protocol is recommended:
Critical considerations for assay optimization:
Materials Required:
Stock Solution Preparation:
Treatment Protocol:
Viability Assessment Methods:
MTT Assay Protocol:
Resazurin Reduction Assay Protocol:
Alternative Viability Assessment: For additional confirmation, complementary assays such as ATP-based viability assays or calcein-AM staining can be employed to validate findings from tetrazolium or resazurin-based methods.
Scratch Assay Protocol:
Transwell Migration Assay:
Flow Cytometry with Annexin V/PI Staining:
Caspase Activity Assays:
Western Blot Analysis of Apoptotic Markers:
Figure 1: this compound Anti-Cancer Signaling Pathways. This diagram illustrates the key molecular mechanisms through which this compound exerts its anti-cancer effects, including CEMIP inhibition, apoptosis induction through caspase activation, and migration suppression via MMP and VEGFA downregulation.
Several technical factors significantly impact the reliability and reproducibility of this compound sensitivity assays:
This compound demonstrates considerable promise as a multi-targeted anti-cancer agent with effects on proliferation, apoptosis, and migration across various cancer cell types. The compound's ability to inhibit CEMIP activity represents a particularly novel mechanism of action that warrants further investigation [3] [5]. Additionally, its favorable selectivity profile in certain cancer types, especially leukemias, suggests potential for therapeutic development with reduced off-target effects [2].
Current research limitations include predominantly in vitro evidence and limited data on in vivo efficacy, pharmacokinetics, and potential toxicities. Future studies should focus on:
The protocols outlined in this document provide a foundation for standardized assessment of this compound's anti-cancer properties, enabling more reproducible and comparable results across research laboratories. As investigation progresses, this compound may emerge as a valuable scaffold for developing novel anti-cancer therapeutics, either as a single agent or in combination approaches.
This compound is a plant-derived flavonoid identified as a potent inhibitor of a specific hyaluronidase enzyme known as CEMIP (Cell migration inducing and hyaluronan-binding protein) [1] [2]. The breakdown of hyaluronic acid by CEMIP is a key process that prevents the maturation of oligodendrocytes—the cells responsible for producing myelin in the central nervous system [1] [3]. By inhibiting CEMIP, this compound is believed to halt this damaging process, creating an environment conducive to myelin repair [4].
The compound was discovered through a years-long screening process of plant extracts by undergraduates at the University of Portland, led by Dr. Angela Hoffman, and subsequently validated in the lab of Dr. Larry Sherman at Oregon Health & Science University (OHSU) [1] [2]. To date, studies have been conducted on live cells, and the next step involves testing in animal models to determine its effectiveness and potential side effects [1] [4].
The overall research pathway for this compound can be visualized as a multi-stage process, moving from initial discovery towards clinical application. The diagram below outlines this proposed workflow.
Based on the known mechanism of action and standard practices in drug development for demyelinating diseases, here are detailed protocols for key experiments. These are synthesized from the available research and general principles of neuropharmacology [1] [5] [3].
This assay is designed to confirm that this compound directly inhibits the CEMIP enzyme.
This protocol tests the functional outcome of CEMIP inhibition—the enhanced maturation of OPCs into myelin-producing oligodendrocytes.
This protocol outlines how to test this compound's ability to promote remyelination in a living organism.
The table below summarizes the hypothetical data points and measurable outcomes from the proposed experimental protocols.
Table 1: Key Assays and Expected Data Output for this compound
| Experimental Stage | Key Assay/Readout | Quantifiable Measures | Desired Outcome |
|---|---|---|---|
| Target Engagement | CEMIP Inhibition Assay | IC50 value, Enzyme kinetics (Km, Vmax) | Potent inhibition (low µM or nM IC50) |
| In Vitro Efficacy | OPC Differentiation Assay | % MBP+ cells, Gene expression (MBP, PLP), Morphological complexity | Significant increase vs. vehicle control |
| In Vivo Efficacy | Murine Demyelination Model | VEP latency, Clinical score, G-ratio, % remyelinated area | Improved functional recovery, reduced g-ratio |
The cellular process of remyelination involves a coordinated effort between different neural cells. The diagram below illustrates the proposed mechanism by which this compound is thought to intervene and promote repair.
This compound represents a novel approach to treating demyelinating diseases by targeting the CEMIP-Hyaluronic Acid pathway, a mechanism distinct from current immunomodulatory therapies [1] [3]. Its potential to halt demyelination and promote repair could address the progressive disability in conditions like Multiple Sclerosis.
The immediate next step, as indicated by the research teams, is testing in animal models to validate these in vitro findings in a complex biological system [1] [4]. Key future studies should also focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to advance this compound towards clinical development.
It is noteworthy that other promising remyelination strategies are also emerging. For instance, a recent study identified two compounds, K102 and K110, which directly promote remyelination and are advancing towards clinical trials, highlighting a growing and competitive field in regenerative medicine for MS [7].
Sulfuretin (3',4',6'-trihydroxyaurone) is a major flavonoid isolated from Rhus verniciflua Stokes. Research indicates it protects β-cells by inhibiting cytokine-induced NF-κB activation, thereby reducing nitric oxide (NO) production and preventing cell death [1].
The diagram below illustrates the core signaling pathway through which this compound exerts its protective effects on pancreatic β-cells.
The protective effects of this compound have been demonstrated across multiple experimental models, from cell lines to animal studies. The table below summarizes the quantitative data from these key experiments.
| Experimental Model | Treatment | Key Outcomes & Quantitative Data | Citation |
|---|
| RINm5F Rat Insulinoma Cells | Cytokines (IL-1β, IFN-γ) ± this compound pretreatment | • Cell Viability: Cytokines reduced viability to 10.1%; restored dose-dependently by this compound [1]. • Nitrite Production: Cytokines induced 25.6 µM nitrite; completely inhibited by 100 µM this compound [1]. • iNOS Expression: Cytokine-induced iNOS mRNA/protein upregulation was suppressed [1]. | [1] | | Isolated Rat Pancreatic Islets | Cytokines (IL-1β, IFN-γ) ± this compound pretreatment | • Nitric Oxide: Cytokine-induced NO production increased 2.7-fold; reduced to control levels by this compound [1]. • Insulin Secretion: Cytokines reduced glucose-stimulated insulin secretion from 15.1 ng/mL to 1.1 ng/mL; secretion maintained with this compound pretreatment [1]. | [1] | | Streptozotocin (STZ)-Induced Diabetic Mice | STZ injection ± this compound pretreatment | • Blood Glucose: STZ increased blood glucose to 502 mg/dL; completely prevented by this compound [1]. • Plasma Insulin: STZ decreased insulin by 82.5%; hypoinsulinemia attenuated by this compound [1]. | [1] |
This protocol evaluates this compound's ability to protect β-cells from cytokine-induced cytotoxicity [1].
This protocol measures the functional preservation of islets, including insulin secretion, after cytokine challenge [1].
This protocol tests the preventive efficacy of this compound against diabetes onset in an animal model [1].
AN-001: In Vitro Assessment of Sulfuretin for Inhibition of Tumor Cell Migration via the Scratch Wound Healing Assay
1. Introduction Cell migration is a critical process in cancer metastasis [1]. The scratch wound healing assay is a widely used, cost-effective method to quantitatively study this behavior in vitro by simulating a wound in a confluent cell monolayer and monitoring closure over time [2]. This application note details the use of this assay to evaluate this compound, a flavonoid from Rhus verniciflua and Cotinus coggygria, which has been shown to inhibit cancer cell migration by suppressing NF-κB-dependent matrix metalloproteinase-9 (MMP-9) expression [3] [4].
2. Key Findings from Literature Research indicates that this compound exerts antimigratory effects without significant cytotoxicity at active concentrations. The table below summarizes quantitative findings from key studies.
Table 1: Summary of this compound's Effects on Cell Migration and Viability
| Cell Line | Assay Type | Key Finding on Migration | Effect on Viability (IC₅₀ or Active Dose) | Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Scratch Wound, Invasion | Inhibition of TPA-induced invasion | No toxicity at doses up to 30 µM | Suppression of NF-κB activation & MMP-9 expression [3] | |
| HeLa (Cervical Adenocarcinoma) | Scratch Assay | Inhibition of cell migration | Cytotoxic IC₅₀: >30 µM (Selective index >4.41) [4] | Induction of apoptosis via caspase-8/-9 [4] | |
| PC-3, DU 145 (Prostate Cancer) | MTT Cytotoxicity | N/A | IC₅₀: 22.36 µM (MDA-MB-231) [4] | N/D | [4] |
| HCT116 (Colon Cancer) | Mechanistic Study | N/A | Growth inhibition by this compound congeners [5] | Congener 1t induces apoptosis, cell cycle arrest [5] |
Abbreviations: N/A: Not Applicable; N/D: Not Deeply Investigated in the Source; TPA: 12-O-tetradecanoylphorbol-13-acetate.
3. Mechanism of Action The antimigratory effect of this compound is linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) pathway [3]. In breast cancer cells (MCF-7), this compound blocks TPA-induced NF-κB activation, leading to downregulation of MMP-9, a key enzyme that degrades the extracellular matrix and facilitates cancer cell invasion [3]. The following diagram illustrates this signaling pathway and this compound's point of inhibition.
This protocol is adapted from standardized methods [2] and can be performed with standard cell culture equipment.
1. Materials
2. Method Day 1: Cell Seeding
Day 2: Wound Creation and Treatment
Day 2-3: Monitor and Re-image
3. Data Analysis
4. Troubleshooting
This compound is a naturally occurring aurone-type flavonoid characterized by its distinctive benzofuran-3-one structure with multiple phenolic hydroxyl groups. This compound is isolated from various plant species including Rhus verniciflua, Toxicodendron vernicifluum, Dahlia species, Bidens tripartite, and Dipterx lacunifera [1]. As part of the flavonoid family, this compound has demonstrated potent antioxidant capabilities that have attracted significant scientific interest for potential therapeutic applications. Modern pharmacological research has revealed that this compound exhibits various bioactivities including neuroprotection, anti-cancer effects, hepatoprotection, anti-inflammatory actions, and anti-diabetic properties [2]. These diverse biological activities are attributed to its interaction with important molecular targets such as NF-κB, PI3K/AKT/mTOR, Nrf2/HO1, and MAPKs signaling pathways [2].
The antioxidant activity of this compound represents one of its most thoroughly studied pharmacological properties. Experimental studies have confirmed that this compound possesses strong free radical scavenging ability against various reactive oxygen species (ROS). Specifically, research has demonstrated that this compound exhibits significant activity against hydroperoxyl radicals (HOO•), DPPH radicals, ABTS•+ radicals, peroxynitrite (ONOO−), and hydroxyl radicals (HO•) [1]. Its DPPH inhibition capability has been reported to be approximately two times higher than that of L-ascorbic acid, while its total ROS inhibition is about five times stronger than Trolox, a water-soluble analog of vitamin E [1]. These remarkable antioxidant properties position this compound as a promising candidate for further development as a therapeutic agent for oxidative stress-related pathologies.
This compound exerts its antioxidant effects through multiple mechanistic pathways, with the predominant mechanism varying based on the chemical environment. Computational and experimental studies have identified that this compound can neutralize free radicals via four primary mechanisms: formal hydrogen transfer (FHT), sequential proton loss electron transfer (SPLET), single-electron transfer followed by proton transfer (SETPT), and radical adduct formation (RAF) [1]. The preferred pathway depends largely on the solvent polarity and pH conditions. In non-polar environments, the FHT mechanism dominates, where this compound directly transfers a hydrogen atom from its phenolic hydroxyl groups to the free radical. In aqueous physiological environments (pH = 7.40), the anionic form of this compound becomes more prevalent, favoring the SETPT mechanism, where this compound first transfers an electron to the radical followed by proton transfer [1].
The thermodynamic parameters governing these antioxidant mechanisms include the bond dissociation enthalpy (BDE) for FHT, proton affinity (PA) for SPLET, and ionization energy (IE) for SETPT. Density functional theory (DFT) calculations have revealed that this compound has the most favorable BDE value at the O4′−H position (77.5 kcal mol⁻¹ in the gas phase), which is lower than many natural antioxidants such as resveratrol (83.9 kcal mol⁻¹) and viniferifuran (82.7 kcal mol⁻¹) [1]. This low BDE value indicates that this compound can readily donate hydrogen atoms to free radicals, contributing to its potent antioxidant activity.
The following diagram illustrates the primary antioxidant mechanisms of this compound across different environmental conditions:
Beyond direct free radical scavenging, this compound also demonstrates indirect antioxidant effects in cellular systems by modulating protective signaling pathways. Research has shown that this compound can activate the Akt/GSK3β and ERK signaling pathways, which contributes to its cytoprotective effects against oxidative stress-induced damage [3]. In neuronal models, this compound attenuates MPP⁺-induced neurotoxicity by reducing intracellular ROS production and preventing mitochondrial membrane potential disruption [3]. Additionally, this compound has been reported to modulate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress [2]. These multifaceted antioxidant mechanisms make this compound a promising candidate for addressing various oxidative stress-related pathologies.
Computational methods provide valuable insights into the thermodynamic and kinetic aspects of this compound's antioxidant activity. Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting the antiradical activity of compounds in physiological environments. The following protocol outlines the standard computational approach for evaluating this compound's hydroperoxyl radical (HOO•) scavenging activity:
Software and Model Chemistry: All calculations should be performed using the Gaussian 09 suite of programs. The recommended model chemistry is M06-2X/6-311++G(d,p), which has been demonstrated as one of the most reliable methods for studying thermodynamics and kinetics of radical reactions in physiological environments [1].
Solvation Effects: Incorporate solvent effects using the SMD (Solvation Model Density) method to simulate both aqueous (water) and lipid (pentyl ethanoate) environments. This allows for comparison of this compound's activity in different physiological compartments [1].
Thermodynamic Parameters: Calculate key thermodynamic parameters including:
Kinetic Calculations: Perform kinetic calculations following the Quantum Mechanics-Based Test for Overall Free Radical Scavenging Activity (QM-ORSA) protocol. Use conventional transition state theory (TST) with a 1 M standard state at 298.15 K. Calculate the Gibbs free energy of activation (ΔG≠) and rate constants (k) for all thermodynamically favorable pathways [1].
After performing the computational calculations, analyze the results to determine the predominant antioxidant mechanisms and relative efficiency:
This computational protocol has demonstrated that this compound exhibits excellent HOO• scavenging activity in water at pH 7.40 with koverall = 4.75 × 10⁷ M⁻¹ s⁻¹, principally due to increased activity of the anionic form following the SETPT mechanism. In non-polar environments, the activity remains significant with koverall = 1.79 × 10⁴ M⁻¹ s⁻¹, following the FHT mechanism [1].
Experimental validation of this compound's antioxidant activity employs various chemical assays that measure free radical scavenging capacity through different mechanisms:
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
ABTS•+ (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
Total ROS Scavenging Assay:
Evaluation of this compound's antioxidant activity in biological systems provides insight into its efficacy in physiological contexts:
Intracellular ROS Measurement:
Mitochondrial Membrane Potential (MMP) Assessment:
Lipid Peroxidation Inhibition Assay:
The following table summarizes the experimental data on this compound's antioxidant activity across different assay systems:
Table 1: this compound Antioxidant Activity in Chemical and Cellular Assays
| Assay Method | Experimental Model | This compound Activity | Reference Compound | Comparative Efficacy |
|---|---|---|---|---|
| DPPH scavenging | Chemical assay | IC₅₀ = 8.52 μM | L-ascorbic acid | ~2× more potent |
| Total ROS inhibition | Chemical assay | IC₅₀ = 0.73 μM | Trolox | ~5× more potent |
| ABTS•+ scavenging | Chemical assay | Significant activity | BHT | Higher than BHT |
| HO• scavenging | Chemical assay | Significant activity | BHT | Higher than BHT |
| ONOO− scavenging | Chemical assay | Significant activity | Not specified | Potent activity |
| Lipid peroxidation | Chemical assay | 82.3% inhibition | Not specified | Strong inhibition |
| HOO• scavenging (aqueous) | DFT calculation | kₒᵥₑᵣₐₗₗ = 4.75×10⁷ M⁻¹s⁻¹ | Trolox | ~530× faster |
| HOO• scavenging (lipid) | DFT calculation | kₒᵥₑᵣₐₗₗ = 1.79×10⁴ M⁻¹s⁻¹ | Resveratrol, Ascorbic acid, Trolox | Better than references |
| Intracellular ROS | SH-SY5Y cells | Significant reduction | Control | Dose-dependent protection |
| Mitochondrial protection | SH-SY5Y cells | Prevented MMP disruption | Control | Significant protection |
Data compiled from [1] [3] [4]
DFT calculations provide detailed insight into the thermodynamic and kinetic parameters governing this compound's antioxidant mechanisms:
Table 2: Thermodynamic and Kinetic Parameters of this compound's Antioxidant Mechanisms
| Parameter | Reaction Site | Gas Phase Value | Aqueous Phase Value | Lipid Phase Value | Significance | |---------------|-------------------|---------------------|--------------------------|----------------------|------------------| | BDE (kcal mol⁻¹) | O4′−H | 77.5 | Not reported | Not reported | Lower than reference antioxidants | | O3′−H | 80.5 | Not reported | Not reported | Moderate activity | | O6−H | 90.7 | Not reported | Not reported | Lower activity | | Contribution to HOO• scavenging (%) | O4′−H | 77.0% (FHT) | Not reported | Not reported | Primary site of activity | | O3′−H | 23.0% (FHT) | Not reported | Not reported | Secondary site | | Other positions | 0% | Not reported | Not reported | Negligible contribution | | Gibbs free energy of activation, ΔG≠ (kcal mol⁻¹) | O4′−H (FHT) | 11.2 | Not reported | Not reported | Lower barrier = faster reaction | | O3′−H (FHT) | 11.6 | Not reported | Not reported | Slightly higher barrier | | Rate constant (M⁻¹s⁻¹) | Overall (gas) | 3.67×10⁶ | Not applicable | Not applicable | Efficient scavenging | | Overall (aqueous) | Not applicable | 4.75×10⁷ | Not applicable | Excellent aqueous activity | | Overall (lipid) | Not applicable | Not applicable | 1.79×10⁴ | Good lipid activity |
Data compiled from [1]
The potent antioxidant activity of this compound has significant implications for various therapeutic applications, particularly in oxidative stress-related pathologies:
Neurodegenerative Disorders: this compound demonstrates neuroprotective effects in models of Parkinson's disease. It attenuates MPP⁺-induced neurotoxicity in SH-SY5Y cells by reducing apoptotic cell death, decreasing caspase-3 activity and PARP cleavage, and attenuating intracellular ROS production and mitochondrial membrane potential disruption [3]. These effects are mediated through activation of the Akt/GSK3β and ERK signaling pathways, suggesting potential applications in Parkinson's disease and possibly other neurodegenerative conditions like Alzheimer's disease [3].
Metabolic Diseases: this compound shows promise in addressing obesity and related metabolic disorders. In diet-induced obese mice, this compound supplementation (5-10 mg/kg daily for 10 weeks) significantly prevented body weight gain, reduced liver and adipose tissue weight, decreased lipid accumulation in the liver, and improved metabolic parameters including fasting serum glucose, triglycerides, and total cholesterol [5]. These effects are attributed to this compound's ability to suppress adipogenesis through inhibition of key adipogenic factors including Pparγ, Fabp4, C/ebpα, and Cd36 proteins [5].
Bone Health and Regeneration: this compound promotes osteoblastic differentiation in primary cultured osteoblasts and enhances in vivo bone healing. In critical-sized calvarial defects in mice, this compound significantly enhanced new bone formation, as demonstrated by micro-computed tomography and histologic analysis [6]. The compound promotes osteogenic differentiation by increasing ALP activity, mineralization, and expression of differentiation markers (ALP, osteocalcin, osteopontin) through activation of BMP, mTOR, Wnt/β-catenin, and Runx2 signaling pathways [6].
Cancer Prevention and Therapy: this compound demonstrates selective cytotoxicity against various cancer cell lines. Research on extracts from Cotinus coggygria containing this compound showed selective cytotoxicity against HeLa, MDA-MB-231, HL-60, K562, A375, PC-3, and DU 145 cells [7]. This compound exhibited high selectivity in cytotoxic activity against leukemia K562 cells compared with normal fibroblasts (selectivity index > 4.41) [7]. The compound initiates apoptosis through caspase-8 and caspase-9 activation and inhibits cancer cell migration [7].
The following diagram illustrates the relationship between this compound's antioxidant activity and its therapeutic applications:
This compound demonstrates exceptional antioxidant capacity through multiple mechanistic pathways, with activity surpassing well-known antioxidants like ascorbic acid and Trolox in specific assays. Its effectiveness spans both chemical systems and biological environments, demonstrating significant potential for therapeutic applications in oxidative stress-related pathologies including neurodegenerative diseases, metabolic disorders, and cancer. The compound's ability to modulate multiple signaling pathways, including Akt/GSK3β, ERK, BMP, and Wnt/β-catenin, further enhances its therapeutic potential beyond direct antioxidant effects.
Future research should focus on addressing several key areas. First, comprehensive toxicity studies are needed to establish safety profiles and therapeutic windows for this compound administration [2]. Second, research should explore formulation strategies to improve this compound's bioavailability, potentially through nanotechnology-based delivery systems or structural analogs. Third, well-designed clinical trials are necessary to translate the promising preclinical findings into human applications. Finally, investigation into potential synergies between this compound and existing therapeutics could reveal combination approaches for enhanced efficacy. As research continues to unravel the multifaceted antioxidant mechanisms of this compound, this natural compound holds significant promise as a therapeutic agent or lead compound for addressing various oxidative stress-related pathologies.
The table below summarizes quantitative data on this compound's cytotoxic effects from recent studies to assist with your dose selection.
| Cell Line | Cell Type / Description | IC₅₀ Value | Experimental Context | Citation |
|---|---|---|---|---|
| K562 | Human chronic myeloid leukemia | Not explicitly given (see notes) | Cytotoxicity of isolated this compound; high selectivity (SI >7.05) vs. MRC-5 normal fibroblasts [1]. | |
| HeLa | Human cervical adenocarcinoma | Not explicitly given (see notes) | Treatment induced apoptosis via caspase-8 and caspase-9 activation; also inhibited cell migration [1]. | |
| Chang Liver | Human normal liver cells | No DNA damage observed up to 62 μg/mL | Comet assay; highest concentration tested for DNA damage assessment [2]. | |
| C2C12 | Mouse myoblasts | No DNA damage observed up to 62 μg/mL | Comet assay; highest concentration tested for DNA damage assessment [2]. | |
| CHO-K1 | Chinese hamster ovary cells | 489 μg/mL (S9 mix absent) | Chromosomal aberration test; IC₅₀ for cell viability (MTT assay) [2]. |
Important Notes on Data:
This compound's anticancer activity involves multiple mechanisms. The diagram below illustrates its pro-apoptotic pathway in HeLa cells and a general workflow for cytotoxicity assessment.
A typical experimental workflow to determine cytotoxicity and confirm mechanisms is outlined below.
FAQ 1: My MTT assay shows high cytotoxicity in normal cell lines, unlike the selective toxicity reported. What could be wrong?
FAQ 2: I need to confirm the pro-apoptotic mechanism of this compound. What are the key experiments?
FAQ 3: How do I investigate this compound's anti-migration properties?
The following table summarizes the fundamental solubility information available for this compound.
| Aspect | Details |
|---|---|
| Reported Solubility | 100 mg/mL in DMSO (370.04 mM) [1]. |
| Aqueous Solubility | Not explicitly quantified in the search results, but described as having "poor aqueous solubility" and "insufficient bioavailability" [2]. |
| Storage Conditions | Protect from light; store at -20°C, or at 2-8°C for the solid [1] [3]. |
For compounds like this compound with poor water solubility, researchers employ various formulation strategies. The table below outlines some relevant approaches mentioned in the search results.
| Strategy | Description | Relevance to this compound |
|---|---|---|
| Use of Cosolvents | Employing organic solvents like DMSO to create stock solutions [1]. | Primary method for creating concentrated stock solutions for in vitro studies [1]. |
| Nano-Formulations | Creating nanosuspensions or nanoparticles to increase surface area and dissolution rate [2]. | A promising strategy noted to improve solubility and efficacy for similar chalcone flavonoids [2]. |
| Glycosylation | Attaching sugar molecules (e.g., glucosides) to the core compound [4]. | A natural and synthetic process for this compound; glycosylated forms may have altered solubility [5] [4]. |
| Salt Formation & Prodrugs | Modifying the structure to create salts or prodrugs with better water affinity [6]. | A general medicinal chemistry strategy for improving solubility of drug candidates [6]. |
The following diagram outlines a logical, tiered approach to troubleshoot and resolve this compound's solubility issues in experimental settings.
While a specific protocol for this compound was not found, the general shake-flask method is the industry standard for determining equilibrium solubility [6]. You can adapt this method using the materials available in your lab.
Aim: To determine the equilibrium solubility of this compound in a selected aqueous buffer (e.g., PBS at pH 7.4).
Materials:
Procedure:
The following table compiles key parameters from published studies where sulfuretin demonstrated biological activity in cell culture.
| Cell Line / Model | This compound Concentration | Treatment Duration | Biological Effect Observed | Citation |
|---|---|---|---|---|
| SH-SY5Y, HEK-293, HT22 cells | 5 - 40 µM | 24 - 48 hours | Increased immature ADAM10 protein levels [1] | |
| RINm5F cells (rat insulinoma) | Up to 100 µM | 3 hr pre-treatment, then 24-48 hr with cytokines | Prevented cytokine-mediated cell death; reduced nitrite production [2] | |
| RAW264.7 macrophages | 5 - 40 µM | 1 - 24 hours (varies by assay) | Induced HO-1 expression; inhibited LPS-induced NO production [3] | |
| Human hepatic L02 cells | 1 - 20 µM | 24 hours | Protected against palmitate-induced stress; induced mitophagy [4] | |
| C3H10T1/2 cells | 1 - 10 µM | 12 days (differentiation assay) | Stimulated chondrocyte differentiation [5] |
Since direct stability data is not available, you can adopt these practical experimental approaches to determine this compound stability in your specific system:
The experimental workflow for assessing stability can be visualized as follows:
Based on its known properties, here are factors that might influence this compound stability in your studies:
The choice of extraction method significantly impacts the yield, purity, and efficiency of sulfuretin isolation. The table below compares different techniques applicable to this process.
| Method Category | Specific Technique | Key Parameters | Advantages | Disadvantages | Reported Application for this compound |
|---|---|---|---|---|---|
| Conventional Solvent Extraction | Maceration [1] | Solvent type, temperature, stirring [1] | Simple equipment, high extraction rate, solvent selectivity [1] | Time-consuming, high solvent use, potential toxicity [1] | Primary method in cited research; used with methanol and butanol [2] |
| Conventional Solvent Extraction | Soxhlet Extraction [1] | Solvent type, number of cycles [1] | Continuous extraction with fresh solvent, good mass transfer [1] | Long extraction time, thermal degradation of compounds, use of toxic solvents [1] | Information not specified in search results |
| Green Extraction Technologies | Microwave-Assisted Extraction (MAE) [1] | Irradiation power, extraction time, sample amount [3] | Reduced extraction time and solvent consumption [1] | Requires specialized equipment [1] | Information not specified in search results |
| Green Extraction Technologies | Ultrasound-Assisted Extraction (UAE) [1] | Ultrasonic time/power, temperature, liquid-to-material ratio [3] | Improved extraction yield, faster process [1] | Requires specialized equipment [1] | Information not specified in search results |
For systematic optimization, Response Surface Methodology (RSM) is a powerful statistical tool. It models the relationship between multiple factors (e.g., solvent concentration, temperature, time) and the response (e.g., this compound yield) to find optimal conditions [3]. The typical workflow involves [3]:
The primary botanical source for this compound in the available literature is Rhus verniciflua Stokes (the lacquer tree) [4] [5] [2]. One study provides a detailed isolation pathway from the aerial parts of this plant [2]:
Researchers use several techniques to identify and quantify this compound:
What is the biological relevance of this compound that justifies its extraction? this compound is a flavonoid of significant interest in drug development due to its diverse biological activities. Recent and past studies indicate it has potential in:
Why is my this compound yield low or inconsistent? Low yields can stem from several factors related to the source material and process:
| Problem | Potential Causes | Suggested Solutions |
|---|
| Low Extraction Yield | Inefficient solvent, incorrect temperature/time, low-quality plant material | ► Optimize solvent system (e.g., methanol concentration). ► Apply RSM to find optimal temperature, time, and solid-to-solvent ratio [3]. ► Source plant material from a reputable supplier and confirm identity. | | High Solvent Residue or Impurities | Use of toxic non-polar solvents (e.g., n-hexane, petroleum ether) | ► Switch to greener solvents where possible [1]. ► Implement additional purification steps (e.g., liquid-liquid partitioning, column chromatography [2]). ► Ensure complete solvent removal under vacuum. | | Irreproducible Results | Uncontrolled parameters, inconsistent plant material, human error | ► Standardize the entire protocol with fixed parameters. ► Grind plant material to a uniform particle size. ► Use calibrated equipment and document all steps meticulously. |
The following diagrams summarize the key processes discussed: the general workflow for optimizing this compound extraction and a simplified view of its influential biological pathway.
The quantitative data on this compound's inhibitory activity is summarized in the following table for easy comparison.
| Cell Line / Enzyme | Assay Type | Reported IC₅₀ Value | Context / Compound | Citation |
|---|---|---|---|---|
| ERO1α (Enzyme) | Recombinant Enzyme Assay | 8.27 ± 2.33 μM | This compound derivative T151742 | [1] |
| PC-9 (Lung Cancer) | MTT Cell Viability | 16.04 μM | This compound derivative T151742 | [1] |
| PC-9 (Lung Cancer) | Clonogenicity Assay | Active (No precise IC₅₀) | T151742 retained activity where EN-460 did not | [1] |
| Primary Osteoblasts | MTT Cell Viability | Non-cytotoxic up to 1 μM | Native This compound | [2] |
| SH-SY5Y; HT22 | Cell Viability | Non-cytotoxic at 20-40 μM | Native This compound (up to 24-48h) | [3] |
For comparison, the benchmark inhibitor EN-460 showed an IC₅₀ of 16.46 ± 3.47 μM in the recombinant ERO1α assay and 19.35 μM in the MTT assay [1].
Here are the methodologies from key studies for replicating these experiments.
This protocol measures direct inhibition of the ERO1α enzyme.
This protocol assesses the compound's effect on cell proliferation and metabolic activity.
Here are solutions to potential problems you might encounter when determining this compound's IC₅₀.
Problem: High variability in IC₅₀ values between replicates.
Problem: Shallow dose-response curve makes accurate IC₅₀ determination difficult.
Problem: The calculated IC₅₀ value is time-dependent.
Problem: this compound shows no cytotoxicity in viability assays, but other studies report bioactivity.
This compound exerts diverse effects by modulating multiple cellular signaling pathways. The following diagram illustrates the key pathways involved in its neuroprotective and osteogenic activities.
Key pathways include:
When working with this compound, keep these points in mind:
| Aspect | In Vitro (3T3-L1 cells) | In Vivo (HFD-fed mice) |
|---|---|---|
| Effective Concentrations/Doses | 40 µM, 70 µM, 100 µM [1] | 5 mg/kg, 10 mg/kg (daily intraperitoneal injection) [2] [3] |
| Critical Treatment Timing | Day 0 and Day 2 (initiation phase of differentiation) [1] | 10 weeks of supplementation [2] [3] |
| Key Downregulated Targets | PPARγ, C/EBPα, C/EBPβ, SREBP1c, FAS, Fabp4 [1] [4] | Inflammatory markers (TNF-α) [2] [3] |
| Key Upregulated Targets | β-catenin, ATF3 [1] [2] | Adiponectin, p-ERK, p-AKT, ATF3 [2] |
| Primary Readouts & Assays | Lipid accumulation (Oil Red O staining & extraction) [1], Gene expression (Real-time PCR) [1], Protein expression (Western blot) [1] | Body weight gain, tissue weight, fasting serum glucose, lipid levels, insulin sensitivity [2] [3] |
Here are the detailed methodologies for the key experiments cited in the tables.
This protocol is central to investigating this compound's effects in vitro [1].
This is a standard method to visualize and quantify lipid droplets in differentiated adipocytes [1].
This protocol evaluates the physiological relevance of this compound's anti-obesity effects [2] [3].
The following diagram illustrates the core molecular mechanism by which this compound inhibits adipogenesis, based on the findings from the search results.
The experimental workflow for studying this compound's effects in the 3T3-L1 cell model can be visualized as follows.
Q1: At what specific time points should I treat 3T3-L1 cells with this compound for maximum inhibition of adipogenesis? The most critical time points for treatment are Day 0 and Day 2, which correspond to the initiation phase and early stages of the transcriptional cascade driving differentiation. One study specifically treated cells at these points and observed significant, concentration-dependent reduction in lipid production [1].
Q2: Is this compound's anti-adipogenic effect dependent on a specific molecular target? Yes, research indicates that Activating Transcription Factor 3 (ATF3) is an essential mediator. One study demonstrated that this compound's ability to inhibit lipid accumulation and adipocyte marker expression was significantly diminished in ATF3-deficient cells, whereas the effect of another anti-adipogenic compound, resveratrol, was not [2]. This suggests ATF3 is a specific and crucial target for this compound.
Q3: What is a safe and effective concentration range of this compound to use in 3T3-L1 cell cultures? Based on the literature, concentrations of 40 µM, 70 µM, and 100 µM have been used effectively without cytotoxicity in 3T3-L1 cells over the differentiation period [1]. It is always recommended to perform a cell viability assay (e.g., MTT) on your own cell batch to confirm non-toxic concentrations.
Q4: Has the efficacy of this compound been validated in an animal model of obesity? Yes. Studies in high-fat diet (HFD)-induced obese mice have shown that daily administration of this compound (5 or 10 mg/kg) for 10 weeks can prevent body weight gain, reduce lipid accumulation in the liver and fat tissues, lower fasting blood glucose and triglycerides, and improve insulin sensitivity [2] [3].
The following table summarizes the effective concentrations of sulfuretin for inducing osteoblastic differentiation in primary cultured osteoblasts, as reported in a 2016 study [1] [2] [3].
| Parameter | Effective Concentration Range | Optimal/Noted Concentration | Comparative Control |
|---|---|---|---|
| Cytotoxicity | Non-cytotoxic up to 1 μM [1] [2] | - | - |
| ALP Activity | 0.1 μM - 0.5 μM [1] [2] | 0.5 μM | Similar effect to 100 ng/mL rhBMP-2 [1] [2] |
| Mineralization | 0.1 μM - 0.5 μM [1] [2] | 0.5 μM | Similar effect to 100 ng/mL rhBMP-2 [1] [2] |
| mRNA Markers | 0.1 μM - 0.5 μM (ALP, OCN, OPN) [1] [2] | 0.5 μM | Similar effect to 100 ng/mL rhBMP-2 [1] [2] |
The foundational study used the following methodology to obtain the above results [1] [2].
This compound promotes osteoblast differentiation by activating multiple signaling pathways. The following diagram illustrates this mechanism based on the research findings [1] [2]:
Key pathway activations confirmed in the study include [1] [2]:
Q: Why might my this compound treatment fail to induce osteoblast differentiation?
Q: How can I confirm that this compound is working in my cells?
Q: Are there any known inhibitors of this compound's activity?
For researchers evaluating the therapeutic potential of a compound like Sulfuretin, the Selectivity Index (SI) is a crucial metric. It helps determine whether the observed bioactivity (e.g., anti-cancer effect) is specific to target cells or if it also harms normal, non-target cells.
Definition: The SI is the ratio of the toxic concentration of a sample to its effective bioactive concentration [1].
Core Formula: The standard formula for calculating SI in anti-cancer research is:
SI = IC50 (non-cancerous cell line) / IC50 (cancerous cell line) [1].
Interpretation: A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a desirable property for a drug candidate. An SI ≥ 10 is often considered a threshold for a promising sample, though some researchers propose a lower minimum value (e.g., ≥ 3) [1].
The table below summarizes specific SI values for this compound and related compounds from a recent study, which used normal human lung fibroblasts (MRC-5) as the non-cancerous control [2].
| Compound/Extract | Cancer Cell Line Tested | IC50 (Cancer Cells) | IC50 (MRC-5 Cells) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | Leukemia (K562) | Information not specified in excerpt | Information not specified in excerpt | 7.05 [2] |
| This compound | Cervical adenocarcinoma (HeLa) | Information not specified in excerpt | Information not specified in excerpt | Data available, value not fully specified in excerpt [2] |
| Butein | Leukemia (K562) | 13.91 µM | Information not specified in excerpt | 6.17 [2] |
| Butein | Cervical adenocarcinoma (HeLa) | 8.66 µM | Information not specified in excerpt | 9.91 [2] |
| Fisetin | Leukemia (K562) | Information not specified in excerpt | Information not specified in excerpt | > 4.41 [2] |
| Fisetin | Cervical adenocarcinoma (HeLa) | Information not specified in excerpt | Information not specified in excerpt | > 6.61 [2] |
| Butin | Leukemia (K562) | Information not specified in excerpt | Information not specified in excerpt | 5.15 [2] |
| Ethanol Extract (EE) | Leukemia (K562) | Information not specified in excerpt | Information not specified in excerpt | 4.01 [2] |
The following diagram outlines the general experimental workflow to obtain the data needed for SI calculation, based on common methodologies in the search results [3] [2] [4].
Q1: What does an SI value below 1 indicate? An SI value less than 1 suggests that the compound is more toxic to the normal cells than to the cancerous cells, indicating potential general toxicity and making it a poor candidate for further drug development [1].
Q2: My SI value is between 3 and 10. How should I proceed? An SI in this range suggests moderate selectivity. The literature recommends re-evaluating the compound using other biological systems or models to confirm its potential before moving forward [1].
Q3: Besides cancer research, is the SI used in other fields?
Yes, the SI concept is also widely applied in anti-viral, anti-microbial, and antioxidant research. The formula is adapted accordingly, for example, as SI = CC50 (cytotoxic concentration) / IC50 (inhibitory concentration) [1].
The table below summarizes the key molecular mechanisms of Sulfuretin, the evidence levels from current research, and the associated disease models.
| Therapeutic Area | Molecular Targets / Signaling Pathways | Observed Effects | Experimental Models | Evidence Level |
|---|---|---|---|---|
| Neuroprotection (Parkinson's Disease) | Akt/GSK3β, ERK [1] | ↓ Apoptosis, ↓ ROS, ↓ p53, ↓ Bax/Bcl-2 ratio, Stabilizes Mitochondrial Membrane Potential [1] | SH-SY5Y cells (MPP⁺-induced) [1] | Confirmed In Vitro |
| Neuroprotection (Alzheimer's Disease) | PI3K/Akt → Nrf2/HO-1 [2] | Activates anti-oxidant response, ↓ Oxidative Stress, ↓ Neuronal Cell Death [2] | SH-SY5Y & primary hippocampal neurons (Aβ²⁵⁻³⁵-induced) [2] | Confirmed In Vitro |
| Anti-Cancer & Anti-Demyelination | Inhibition of CEMIP Hyaluronidase [3] | ↓ Breakdown of hyaluronic acid, ↓ Cancer cell proliferation, ↑ Oligodendrocyte maturation [3] | Tumor cell line & oligodendrocyte progenitor cells [3] | Early In Vitro |
Here are detailed methodologies for two key neuroprotection experiments, as described in the search results.
This protocol assesses this compound's cytoprotective effects in a cellular model of Parkinson's disease.
This protocol evaluates the role of the Nrf2/HO-1 pathway in this compound's protective effects against amyloid-beta toxicity.
The following diagrams, generated with Graphviz DOT language, illustrate the key molecular pathways described in the research.
This diagram shows how this compound protects neurons in a model of Parkinson's disease [1].
This diagram illustrates how this compound activates the Nrf2/HO-1 pathway to combat oxidative stress in an Alzheimer's disease model [2].
Q1: What are the most critical controls for the MPP⁺ neurotoxicity experiment? Essential controls include a vehicle control (no MPP⁺, no this compound), an MPP⁺-only injury control, and a this compound-only control to rule out any intrinsic effects on cell viability. When using pathway inhibitors like LY294002, include controls with the inhibitor alone and with MPP⁺ to confirm it blocks this compound's protection [1].
Q2: How should I prepare and handle the Aβ²⁵⁻³⁵ solution for consistent results? To ensure proper aggregation and consistent toxicity, dissolve the Aβ²⁵⁻³⁵ peptide in sterile distilled water or a buffer like PBS at a concentration of 1 mM. Incubate this solution at 37°C for several days (often 2-4 days) before use to allow it to aggregate. Always prepare fresh batches for each experiment or follow a strict, standardized protocol to minimize variability [2].
Q3: The search results mention this compound's potential in cancer. What is the proposed mechanism? Recent in vitro research indicates that this compound can inhibit an enzyme called CEMIP hyaluronidase. This enzyme breaks down hyaluronic acid into fragments that promote cancer cell proliferation and prevent myelin repair. By inhibiting CEMIP, this compound has shown potential to block these processes, though this research is still in early stages [3] [4].
| Feature | Sulfuretin | Resveratrol |
|---|---|---|
| Chemical Class | Aurone (a type of flavonoid) [1] [2] | Stilbene [3] [4] |
| Primary Molecular Mechanisms | - FHT/SET Antioxidant Pathways [1]
koverall = 4.75 × 10⁷ M⁻¹s⁻¹ [1]koverall = 1.79 × 10⁴ M⁻¹s⁻¹ [1]8.52 µM [1] | - Widely recognized as a strong antioxidant, though direct kinetic constants for HOO• scavenging are not provided in the search results for a balanced comparison. Known to have a higher antioxidant capacity than some standard compounds in certain assays [4]. |
| Therapeutic Potential & Model Systems | - Neuroprotection: Attenuates MPP⁺-induced neurotoxicity (SH-SY5Y cells) [7]; protects against Aβ₂₅–₃₅ neurotoxicity (SH-SY5Y cells) [6]; modulates APP processing [8].For reproducibility and deeper analysis, here are the methodologies from pivotal studies on both compounds.
This compound: HOO• Radical Scavenging Activity
This compound: Protection against MPP⁺-Induced Neurotoxicity
Resveratrol: Modulation of Hepatic Oxidative Stress
The distinct yet partially overlapping mechanisms of this compound and resveratrol are summarized in the following pathway diagrams.
This compound activates multiple protective pathways.
Resveratrol acts through SIRT1 and other key regulators.
The table below summarizes the experimental data on osteogenic effects and key characteristics of Sulfuretin versus standard inducers, based on studies in primary cultured osteoblasts and animal models.
| Feature | This compound | rhBMP-2 (Standard Inducer) | Experimental Context |
|---|---|---|---|
| Effective Concentration (In Vitro) | 0.1 - 1 μM [1] | 100 ng/mL [1] | Primary cultured osteoblasts [1] |
| ALP Activity & Mineralization | Increased in a concentration- and time-dependent manner [1] | Increased (used as positive control) [1] | Primary cultured osteoblasts [1] |
| Osteogenic Marker Expression | Upregulated ALP, Osteocalcin (OCN), Osteopontin (OPN) [1] | Not specified in search results | Primary cultured osteoblasts [1] |
| In Vivo Bone Regeneration | Significantly enhanced new bone formation in mouse calvarial defect model [1] [2] | Significantly enhanced new bone formation (used for comparison) [1] | Critical-sized calvarial defects in mice [1] |
| Key Signaling Pathways Activated | BMP, Wnt/β-catenin, PI3K/Akt/mTOR, MAPK (ERK, JNK) [1] | Primarily BMP/Smad [1] [3] | Analysis of cell signaling in primary osteoblasts [1] |
| Origin | Natural flavonoid from Rhus verniciflua Stokes [1] | Recombinant human protein [1] | N/A |
This compound's osteogenic effect is achieved by activating a network of signaling pathways, rather than relying on a single one. The diagram below illustrates this integrated mechanism.
Key steps in the pathway, based on experimental findings [1]:
The key findings on this compound are derived from standard, robust experimental models in bone research.
In Vitro Model: Primary Cultured Osteoblasts [1]
In Vivo Model: Critical-Sized Calvarial Defect [1] [2]
The following table presents the key experimental findings on this compound's cytotoxicity and selectivity from a 2025 study [1]:
| Cancer Cell Line | Cancer Type | Cytotoxicity (IC₅₀) | Selectivity Index (SI) vs. MRC-5 Fibroblasts |
|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | Data not explicitly given | > 4.41 [1] |
| HeLa | Cervical Adenocarcinoma | Data not explicitly given | Not specified |
Key Finding: this compound demonstrated high selectivity for human chronic myelogenous leukemia K562 cells compared to normal human lung fibroblasts (MRC-5), with a selectivity index greater than 4.41 [1]. This suggests this compound has a more potent effect on these cancer cells than on normal cells.
The data in the table above was generated using the following key experimental protocols [1]:
This compound's anticancer potential is attributed to several key mechanisms:
The following diagram illustrates the key anticancer mechanisms of this compound identified in human cervical adenocarcinoma (HeLa) cells [1]:
The table below summarizes the key biological activities of Sulfuretin and compares them to other flavonoids where information is available. This illustrates that while many flavonoids share broad activity categories (e.g., antioxidant), their specific molecular targets and relative potency can differ.
| Therapeutic Area | This compound's Key Activities & Targets | Comparative Flavonoids & Notes |
|---|---|---|
| Neuroprotection & Alzheimer's Disease | Modulates APP processing: ↑ immature ADAM10 (non-amyloidogenic pathway), ↓ BACE1 (amyloidogenic pathway) [1]. Protects against Aβ-induced neurotoxicity and oxidative stress [2] [3]. | Quercetin: Also shows neuroprotective effects by reducing H₂O₂-induced cytotoxicity and modulating apoptosis-related genes (Bcl-2, Bax) [4]. Kaempferol: Reported to have therapeutic efficacy in Alzheimer's disease [5]. |
| Antioxidant | Potent antioxidant; protects cells (e.g., SH-SY5Y) from damage induced by reactive oxygen species (ROS) like 6-OHDA [1] [6] [3]. | A property common to most flavonoids. The antioxidant capacity is often linked to the number and configuration of hydroxyl groups [4] [7]. |
| Anti-Cancer | Induces apoptosis via caspase-3 activation, PARP inhibition, and downregulates cyclin D proteins [6] [3]. | Quercetin: Inhibits proliferation in various cancer cell lines (e.g., breast, liver) [4]. Kaempferol: Applied in cancer chemotherapy [5]. Mechanisms can vary between flavonoids. |
| Anti-Inflammation | Inhibits LPS-induced inflammatory responses; modulates NF-κB, MAPKs signaling pathways [2] [1] [3]. | Quercetin: Inhibits production of inflammatory cytokines and enzymes [4]. A widely shared activity among flavonoids. |
| Anti-Diabetes & Anti-Obesity | Exhibits antidiabetic activity; suppresses adipogenic factors (C/EBPα, C/EBPβ, PPARγ) [6] [3]. | Quercetin: Shows anti-diabetes and anti-obesity properties [4] [5]. Apigenin: Reduces insulin resistance [5]. |
| Cardiovascular & Metabolic Health | Information not explicitly covered in search results for this compound. | Quercetin: Lowers blood pressure, reduces cholesterol, improves endothelial function [4]. Many flavonoids like hesperidin and luteolin are noted for lipid-lowering effects [5]. |
For researchers, the methodology behind the data is critical. Here are detailed experimental protocols for key findings on this compound, particularly its action in Alzheimer's disease pathways.
1. Experimental Protocol for APP Processing Modulation [1]
The following diagram illustrates the logical workflow and key findings of this experimental protocol.
2. Signaling Pathways Modulated by this compound
The broad therapeutic potential of this compound is attributed to its interaction with multiple cellular signaling pathways. The search results highlight its role in several key pathways [2] [3], which are summarized in the diagram below.
A significant challenge in developing flavonoids, including this compound, into therapeutics is their inherently low bioavailability [7]. This is primarily due to poor water solubility, extensive metabolism, and rapid elimination. Research is actively exploring strategies to overcome this, such as:
The table below summarizes the primary known mechanisms of Sulfuretin and selected synthetic inhibitors based on current research.
| Compound | Class | Primary Known Molecular Targets & Mechanisms | Key Experimental Evidence |
|---|
| This compound (Natural) | Aurone flavonoid | • ERO1α [1] • CEMIP (Hyaluronidase) [2] • ADAM10 (Transcription) [3] • BACE1 (Protein level) [3] • Nrf2/HO-1 Pathway [4] • RXR/PPAR-α Pathway [3] | • Inhibits recombinant ERO1α enzyme [1] • Blocks CEMIP activity in live cells [2] • Increases ADAM10 mRNA and immature protein levels; reduces BACE1 protein [3] • Induces Nrf2 nuclear translocation, upregulating HO-1 [4] | | T151742 (Synthetic) | this compound derivative | • ERO1α (FAD-binding site) [1] | • IC50 = 8.27 ± 2.33 μM (recombinant enzyme assay); ~2x more potent than EN-460 [1] | | EN-460 (Synthetic) | Benchmark inhibitor | • ERO1α (and other FAD-containing enzymes) [1] | • IC50 = 16.46 ± 3.47 μM (recombinant enzyme assay); lacks specificity [1] | | 14-5-18 (Synthetic) | Spirocyclic compound | • GIT1/β-Pix PPI [5] | • Identified from a synthetic library; inhibits protein-protein interaction in gastric cancer metastasis [5] |
A key distinction is that this compound is a natural product with multiple, diversified biological functions, while the synthetic inhibitors are often designed or discovered to target a specific protein with high potency.
To help you evaluate the data, here are the methodologies behind some key findings:
ERO1α Enzyme Inhibition Assay (for T151742 & EN-460) [1]:
Cellular Thermal Shift Assay (CETSA) for Target Engagement [1]:
Assessment of APP Processing (for this compound) [3]:
The following diagram illustrates the diversified cellular mechanisms of this compound as reported in the literature, which contrasts with the more targeted action of many synthetic inhibitors.
When interpreting this data for drug development, please consider: